molecular formula C8H8ClNO2 B111978 2-Amino-4-chloro-5-methylbenzoic acid CAS No. 155184-81-9

2-Amino-4-chloro-5-methylbenzoic acid

Cat. No.: B111978
CAS No.: 155184-81-9
M. Wt: 185.61 g/mol
InChI Key: FDCMZVNLUFYRAI-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, and a methyl group at the fifth position on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-chloro-5-methylbenzoic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and readily available raw materials, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

    Diazotization: Sodium nitrite and hydrochloric acid.

Major Products:

Scientific Research Applications

Pharmaceutical Development

ACMB is primarily recognized as an important intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in developing drugs targeting inflammatory diseases and certain cancers.

  • Key Applications :
    • Antifolate Drugs : ACMB is used in synthesizing antifolate agents that inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for DNA synthesis and cellular replication. For instance, it has been utilized in research aimed at creating dual inhibitors for TS and DHFR, potentially improving the efficacy of cancer treatments .
    • Inflammatory Disease Treatments : The compound's derivatives have shown promise in treating conditions such as rheumatoid arthritis and other inflammatory disorders due to their ability to modulate immune responses.

Agricultural Chemicals

In agriculture, ACMB is employed as a building block for formulating herbicides. Its application helps enhance crop yields by controlling unwanted plant growth effectively.

  • Herbicide Formulations : The compound's unique reactivity allows it to be incorporated into various herbicides designed to target specific weeds while minimizing damage to crops .

Analytical Chemistry

ACMB serves as a reagent in analytical chemistry, where it aids in detecting and quantifying other substances within complex mixtures.

  • Reagent Applications : It can be used in chromatography and spectrometry techniques to analyze biological samples or environmental pollutants .

Material Science

In material science, ACMB contributes to developing specialty polymers and coatings that exhibit enhanced properties.

  • Polymer Development : The incorporation of ACMB into polymer matrices can improve durability and resistance to environmental factors such as UV radiation and moisture .

Research in Biochemistry

ACMB is utilized in various biochemical assays, providing insights into enzyme activity and metabolic pathways.

  • Biochemical Assays : Its role as a substrate or inhibitor in enzyme assays helps researchers understand metabolic processes better, particularly those involving amino acid metabolism .

Table 1: Summary of Applications of this compound

Application AreaSpecific Use CaseImpact
PharmaceuticalIntermediate for antifolate drugsEnhances efficacy of cancer treatments
Agricultural ChemicalsHerbicide formulationImproves crop yields
Analytical ChemistryReagent for chromatographyAids in detection of pollutants
Material ScienceDevelopment of specialty polymersEnhances durability
BiochemistryEnzyme activity assaysProvides insights into metabolic pathways

Case Study: Antifolate Drug Development

A study conducted by Gangjee et al. explored the synthesis of dual TS and DHFR inhibitors using ACMB derivatives. The findings indicated that these compounds exhibited significant inhibitory activity against both enzymes, suggesting their potential as effective cancer therapeutics .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-chloro-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Biological Activity

2-Amino-4-chloro-5-methylbenzoic acid (ACMBA) is an organic compound with the molecular formula C8H8ClNO2C_8H_8ClNO_2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities.

ACMBA exhibits several notable chemical properties that influence its biological activity:

  • Molecular Weight : 185.61 g/mol
  • Solubility : It is moderately soluble in water and organic solvents, which enhances its bioavailability.
  • Functional Groups : The amino group can form hydrogen bonds, while the chloro and methyl groups contribute to hydrophobic interactions, affecting its interaction with biological targets.

The biological activity of ACMBA primarily stems from its ability to interact with various enzymes and receptors. The compound's structure allows it to modulate enzyme activity, which can lead to multiple biological effects. Specifically, the amino group facilitates interactions with active sites on enzymes, while the chloro and methyl groups enhance hydrophobic interactions .

Antimicrobial Activity

ACMBA has shown promising antimicrobial properties against several bacterial strains. In studies, it was found to inhibit the growth of specific pathogens, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that ACMBA may possess anti-inflammatory properties. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Enzyme Modulation

The compound has been evaluated for its effects on proteostasis network modules, particularly focusing on the activation of cathepsins B and L. These enzymes play critical roles in protein degradation pathways, which are essential for cellular homeostasis. Studies have indicated that ACMBA can enhance the activity of these enzymes, suggesting a role in promoting cellular health and potentially combating age-related decline in proteolytic functions .

Case Studies

  • Study on Proteostasis Network Modulation : A study evaluated the effects of various benzoic acid derivatives on proteostasis networks. ACMBA was found to significantly activate chymotrypsin-like enzymatic activity at concentrations as low as 5 μM, indicating its potential as a modulator of protein degradation pathways .
  • Antimicrobial Efficacy Assessment : In another study assessing the antimicrobial efficacy of ACMBA against gram-positive and gram-negative bacteria, it demonstrated significant inhibition zones compared to control groups, reinforcing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of ACMBA compared to structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnti-inflammatory Potential
This compoundC8H8ClNO2ModerateYes
4-Amino-5-chloro-3-methylbenzoic acidC8H8ClNO2LowYes
3-Chloro-4-methoxybenzoic acidC8H8ClO3HighModerate

This comparison highlights that while ACMBA exhibits moderate antimicrobial activity, it shows significant potential in anti-inflammatory applications compared to some of its analogs.

Properties

IUPAC Name

2-amino-4-chloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCMZVNLUFYRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454988
Record name 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155184-81-9
Record name 2-Amino-4-chloro-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155184-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chloro-5-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-cyano-4-methylaniline (4.0 g,0.024 mol), 30% aqueous KOH solution (56 ml), and 30% hydrogen peroxide (4 ml) was placed in an oil bath preheated to 130° C., then stirred at this temperature for 2 hours (a clear solution had obtained after 1.5 h). The clear solution was then allowed to cool to room temperature, diluted with water (200 ml), and acidified to pH ˜5.50 with 3N HCl, then allowed to stand at room temperature for few hours. The off white solid was collected by filtration, washed with water and dried in vacuo over P2O5 (4.13 g, 93%), mp 212-215° C. 1H-NMR (DMSO-d6) 2.16 (s, 3H, CH3), 6.83, 7.62 (2×s, 2H, 3-H, 6-H), 8.50 (br s, 2H, NH2); MS (FAB, m/z): 188, 186 (M+H)+; FAB-HRMS: measured: 185.0256; calculated for C8H8ClNO2 (M+) 185.0244.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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